Aconitic acid

Catalog No.
S9101116
CAS No.
M.F
C6H6O6
M. Wt
174.11 g/mol
Availability
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Aconitic acid

Product Name

Aconitic acid

IUPAC Name

prop-1-ene-1,2,3-tricarboxylic acid

Molecular Formula

C6H6O6

Molecular Weight

174.11 g/mol

InChI

InChI=1S/C6H6O6/c7-4(8)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

GTZCVFVGUGFEME-UHFFFAOYSA-N

solubility

2.45 M
1 G DISSOLVES IN 5.5 ML WATER @ 13 °C, 2 ML @ 25 °C; SOL IN 2 PARTS 88% ALCOHOL @ 12 °C; SLIGHTLY SOL IN ETHER
soluble in water and alcohol

Canonical SMILES

C(C(=CC(=O)O)C(=O)O)C(=O)O

Aconitic acid is a tricarboxylic acid that is prop-1-ene substituted by carboxy groups at positions 1, 2 and 3. It is a conjugate acid of an aconitate(3-).
cis-Aconitic acid is a metabolite found in Escherichia coli (strain K12, MG1655).
Aconitic acid is a natural product found in Aconitum barbatum, Helinus integrifolius, and other organisms with data available.
A tricarboxylic acid with the formula (COOH)-CH2-C(COOH)=CH-COOH.

Aconitic acid, known scientifically as propene-1,2,3-tricarboxylic acid, is an organic compound with the chemical formula C6H6O6C_6H_6O_6. It is a tricarboxylic acid characterized by a three-carbon backbone with three carboxyl groups (-COOH) attached. Aconitic acid exists in two geometric isomers: cis-aconitic acid and trans-aconitic acid, which differ in the spatial arrangement of their carboxyl groups relative to the double bond in the carbon chain. The trans form is more stable due to reduced steric hindrance compared to the cis form .

Originally isolated from the plant Aconitum napellus in 1820 by Swiss chemist Jacques Peschier, aconitic acid can also be synthesized through the dehydration of citric acid using sulfuric acid or other methods . It plays a significant role as an intermediate in the citric acid cycle, where it is converted to isocitrate by the enzyme aconitase .

  • Dehydration Reaction: Aconitic acid can be synthesized from citric acid through dehydration:
    (HO2CCH2)2C(OH)CO2HHO2CCH=C(CO2H)CH2CO2H+H2O(HO_2CCH_2)_2C(OH)CO_2H\rightarrow HO_2CCH=C(CO_2H)CH_2CO_2H+H_2O
    This reaction results in a mixture of cis and trans isomers .
  • Isomerization: In the citric acid cycle, aconitic acid is converted to isocitrate via aconitase. This process involves the reversible conversion between cis- and trans-aconitic acids .
  • Decarboxylation: Under certain conditions, aconitic acid can undergo decarboxylation to yield other products, such as methylacrylic acid, which has applications in polymer production .

Aconitic acid is biologically significant as it serves as an intermediate in the citric acid cycle, which is crucial for cellular respiration and energy production in aerobic organisms. The cis form of aconitic acid acts as a low-level intermediate during the conversion of citrate to isocitrate, facilitating energy metabolism . Additionally, studies suggest that aconitic acid may help regulate oxidative stress levels within cells and can react with reactive oxygen species, potentially influencing cellular health .

Aconitic acid can be synthesized through several methods:

  • Dehydration of Citric Acid: The most common method involves heating citric acid with sulfuric acid or other dehydrating agents.
  • Chlorination and Decarboxylation: A more complex synthesis involves chlorinating a tetracarboxylic compound followed by saponification and decarboxylation to yield aconitic acid .
  • Biotechnological Approaches: Recent studies have explored using renewable feedstocks for producing aconitic acid through fermentation processes involving specific microorganisms .

Aconitic acid has various applications across different fields:

  • Food Industry: Used as a flavoring agent due to its nutty aroma.
  • Polymer Chemistry: Aconitic acid serves as a monomer for producing biodegradable polymers and cross-linking agents for starch-based materials .
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic applications due to their biological activity.
  • Agriculture: Aconitic acid has been studied for its potential role in enhancing plant growth and stress resistance .

Research into aconitic acid's interactions has revealed its potential effects on various biological systems:

  • Oxidative Stress Modulation: Aconitic acid can interact with oxidative stress pathways, potentially offering protective effects against cellular damage caused by reactive oxygen species .
  • Enzyme Interactions: As an intermediate in metabolic pathways, aconitic acid interacts with enzymes such as aconitase, influencing metabolic flux within cells .
  • Cross-Linking Reactions: Aconitic acid's reactivity allows it to participate in cross-linking reactions with amines and other functional groups, leading to novel polymer structures with enhanced properties .

Aconitic acid shares structural and functional similarities with several other tricarboxylic acids. Below are some comparable compounds:

Compound NameChemical FormulaUnique Features
Citric AcidC6H8O7C_6H_8O_7Precursor to aconitic acid; widely used in food
Fumaric AcidC4H4O4C_4H_4O_4Unsaturated dicarboxylic acid; used in food additives
Malic AcidC4H6O5C_4H_6O_5Found in fruits; involved in energy production
Itaconic AcidC5H6O4C_5H6O4Used in bioplastics; derived from fermentation

Uniqueness of Aconitic Acid

Aconitic acid's uniqueness lies in its dual geometric isomers (cis and trans), its role as an intermediate in the citric acid cycle, and its diverse applications ranging from food flavoring to biodegradable polymer production. Its ability to serve both biological functions and industrial applications distinguishes it from other similar compounds.

Molecular Configuration and Isomerism

Aconitic acid ($$ \text{HO}2\text{CCH}2\text{C(CO}2\text{H)=CHCO}2\text{H} $$) is characterized by a propene backbone substituted with three carboxylic acid groups. The molecule exhibits geometric isomerism due to the restricted rotation around the central carbon-carbon double bond. In the cis isomer, two carboxylic groups reside on the same side of the double bond, whereas in the trans isomer, these groups are opposite. This structural distinction profoundly influences their biochemical roles: cis-aconitate is an intermediate in the citric acid cycle, while the trans form lacks significant metabolic activity.

The molecular weight of aconitic acid is 174.18 g/mol, and its isomers display distinct physicochemical properties. For instance, cis-aconitic acid melts between 115–120°C and remains stable at 4°C for extended periods, making it suitable for laboratory storage. In contrast, the trans isomer exhibits higher thermal stability but lower solubility in aqueous solutions. The acid dissociation constants ($$ \text{p}K_a $$) of the carboxylic groups further vary between isomers, affecting their behavior in enzymatic reactions and coordination chemistry.

Table 1: Comparative Properties of cis- and trans-Aconitic Acid

Propertycis-Aconitic Acidtrans-Aconitic Acid
Melting Point (°C)115–120>150
Solubility (g/100 mL)12.5 (at 20°C)3.8 (at 20°C)
Role in Citric Acid CycleIntermediateNot involved

Crystallographic and Spectroscopic Characterization

X-ray crystallography reveals that cis-aconitic acid crystallizes in the orthorhombic space group $$ P43212 $$, with unit cell parameters $$ a = 78.28 \, \text{Å} $$, $$ b = 78.28 \, \text{Å} $$, and $$ c = 36.96 \, \text{Å} $$. The molecule forms an intramolecular hydrogen bond between the carboxylic groups adjacent to the double bond, resulting in a planar configuration for these moieties. The third carboxylic group is twisted out of this plane by a dihedral angle of $$ 66.21^\circ $$, creating a sterically hindered environment that influences reactivity.

Spectroscopic analyses, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, corroborate these structural features. The IR spectrum of cis-aconitic acid shows a broad absorption band at $$ 2500 \, \text{cm}^{-1} $$, indicative of hydrogen-bonded carboxylic groups, while the $$ ^1\text{H} $$-NMR spectrum exhibits distinct doublets for the vinylic protons at $$ \delta = 6.2 \, \text{ppm} $$ and $$ \delta = 6.8 \, \text{ppm} $$. These signatures enable precise differentiation between isomers in mixed samples.

Table 2: Crystallographic Data for cis-Aconitic Acid

ParameterValue
Space Group$$ P43212 $$
Unit Cell Volume$$ 2.12 \times 10^5 \, \text{Å}^3 $$
Hydrogen Bond Length$$ 2.65 \, \text{Å} $$

Thermodynamic Stability and Reaction Mechanisms

The thermodynamic stability of aconitic acid isomers is governed by their conformational energy and solvation effects. cis-Aconitic acid is metastable under physiological conditions, with a Gibbs free energy ($$ \Delta G $$) of formation approximately $$ 15 \, \text{kJ/mol} $$ lower than the trans isomer. This energy difference drives the preferential formation of cis-aconitate in the citric acid cycle, where aconitase catalyzes the reversible dehydration of citrate to isocitrate via a cis-aconitate intermediate. The enzyme stabilizes the transition state through coordination with iron-sulfur clusters, reducing the activation energy by $$ 40 \, \text{kJ/mol} $$ compared to the non-catalyzed reaction.

In acidic environments, aconitic acid undergoes decarboxylation to form itaconic acid, a reaction exploited industrially for biopolymer production. The mechanism proceeds via a cyclic transition state, with the β-carboxylic group eliminating carbon dioxide to yield the α,β-unsaturated derivative.

Synthetic Pathways and Industrial Production Methods

The primary synthetic route to aconitic acid involves the dehydration of citric acid using concentrated sulfuric acid as a catalyst:
$$
\text{(HO}2\text{CCH}2\text{)}2\text{C(OH)CO}2\text{H} \rightarrow \text{HO}2\text{CCH=C(CO}2\text{H)CH}2\text{CO}2\text{H} + \text{H}_2\text{O}
$$
This reaction produces a mixture of cis and trans isomers, which are separated via fractional crystallization. Industrial-scale production employs continuous flow reactors operating at $$ 150^\circ \text{C} $$, achieving yields exceeding 80%.

Recent advances in microbial biosynthesis utilize engineered strains of Aspergillus terreus and Aspergillus niger to secrete cis-aconitic acid. Overexpression of the mitochondrial transporter protein MttA enhances cytosolic export, enabling the accumulation of aconitic acid in fermentation broths at concentrations of $$ 25 \, \text{g/L} $$. This biological method offers a sustainable alternative to chemical synthesis, particularly for pharmaceutical applications requiring high-purity isomers.

Table 3: Comparison of Synthesis Methods

MethodYield (%)Isomer Ratio (cis:trans)
Chemical Dehydration80–853:1
Microbial Fermentation70–759:1

Aconitic acid, systematically known as propene-1,2,3-tricarboxylic acid, represents a significant bio-based chemical platform with diverse industrial and technological applications. This tricarboxylic acid, predominantly sourced from renewable feedstocks such as sugarcane and sweet sorghum, has emerged as a versatile precursor for multiple high-value applications across various industrial sectors [1]. The compound's unique structural characteristics, featuring three reactive carboxylic acid groups and an unsaturated carbon-carbon double bond, enable diverse chemical transformations that support sustainable industrial processes.

Polyester Synthesis for Biomaterial Engineering

Aconitic acid has demonstrated exceptional utility in polyester synthesis for biomaterial engineering applications, particularly in tissue engineering and regenerative medicine. The reactivity of its three carboxylic acid groups enables the formation of complex polyester networks with tailored properties for specific biomedical applications [1].

Bone Tissue Engineering Applications

Research has established that aconitic acid can be effectively utilized in the synthesis of biocompatible polyesters for bone tissue engineering. Studies have demonstrated the successful synthesis of polyesters combining aconitic acid with glycerol and cinnamic acid through polycondensation reactions, resulting in polymer scaffolds that effectively mimic the extracellular matrix structure required for bone tissue assembly [1] [2]. These polyester scaffolds, when combined with hydroxyapatite composites in an 80:20 ratio, exhibit superior mechanical properties and cytocompatibility compared to conventional polycaprolactone-hydroxyapatite controls [2].

The osteogenic capabilities of aconitic acid-glycerol polyester scaffolds have been extensively validated through in vitro studies using human adipose-derived mesenchymal stem cells. Results indicate that cells cultured on foamed aconitic acid-glycerol-hydroxyapatite scaffolds demonstrate the highest levels of mineralization, increased alkaline phosphatase expression, and enhanced osteocalcin expression after 21 days of culture [2]. These findings establish aconitic acid-based polyesters as promising candidates for bone defect repair applications.

Hyperbranched Polymer Systems

The synthesis of hyperbranched ester polymers represents another significant application of aconitic acid in biomaterial engineering. Research has shown that aconitic acid, functioning as a B3 monomer, can be combined with di(ethylene glycol) as an A2 monomer in one-pot polymerization reactions [1]. The resulting hyperbranched polymers demonstrate biodegradability and tissue compatibility, making them suitable for applications in ophthalmic, cardiac, and vascular tissue engineering [1].

The reactivity pattern of aconitic acid's carboxylic groups shows that the third carboxyl group, positioned farthest from the carbon-carbon double bond, exhibits the highest reactivity in esterification reactions [1]. This selective reactivity enables controlled polymerization processes and allows for the design of polymers with specific architectural features.

Table 1: Aconitic Acid Applications in Polyester Synthesis for Biomaterial Engineering

ApplicationPolyester CompositionKey PropertiesSynthesis Method
Bone Tissue Engineering ScaffoldsAconitic acid + Glycerol + Cinnamic acidBiocompatible, biodegradable, mimics extracellular matrixPolycondensation reaction
Skin Tissue RegenerationAconitic acid + GlycerolEnhanced wound healing propertiesThermal polymerization
Hyperbranched Ester PolymersAconitic acid + Di(ethylene glycol)Biodegradable, compatible with ophthalmic/cardiac/vascular tissuesOne-pot polymerization
Thin Layer Film ScaffoldsAconitic acid + Glycerol + Cinnamic acidSuitable for wound healing applicationsPolycondensation
Composite Scaffolds with HydroxyapatiteAconitic acid-Glycerol + Hydroxyapatite (80:20)Higher mechanical strength and cytocompatibilityComposite formation with mineral phase

Crosslinking Agents in Polymer Chemistry

Aconitic acid functions as an effective crosslinking agent in various polymer systems, leveraging its tricarboxylic acid structure and unsaturated backbone to create enhanced polymer networks with improved properties.

Starch Polymer Crosslinking

Comprehensive studies have demonstrated that aconitic acid, as an unsaturated tricarboxylic acid, serves as an effective crosslinking agent for starch polymer-based cast films at concentrations ranging from 2 to 5 percent by weight [1]. The crosslinked films exhibit significantly reduced water solubility and decreased swelling coefficients compared to uncrosslinked controls. At higher concentrations, aconitic acid demonstrates dual functionality, acting as both a crosslinking agent and a plasticizer, which results in softer, more flexible films with reduced thermal stability and tensile strength [1].

Polybenzimidazole Chain Crosslinking

The strong reactivity between aconitic acid's carboxylic groups and amine groups has been exploited for crosslinking polybenzimidazole chains [1]. This application is particularly significant for industrial hydrogen and carbon dioxide separation processes, where the crosslinked polymer networks demonstrate improved size-sieving capabilities and enhanced separation performance [1]. The crosslinking reaction creates polymer networks with controlled pore structures that enable selective gas separation based on molecular size differences.

Advanced Crosslinking Systems

Research has revealed that aconitic acid can be utilized in microwave-assisted synthesis for creating polyesters with varying degrees of crosslinking [1]. When combined with ethylene glycol in microwave synthesis protocols, polyester networks with controlled crosslinking densities can be achieved in under thirty minutes without requiring solvents or catalysts [1]. This approach offers significant advantages in terms of processing efficiency and environmental sustainability.

Table 2: Aconitic Acid as Crosslinking Agent in Polymer Chemistry

Polymer SystemAconitic Acid ConcentrationCrosslinking MechanismProperty Enhancement
Starch-based cast films2-5% (w/w)Tricarboxylic acid crosslinkingReduced water solubility, decreased swelling
Polybenzimidazole chainsVariableAmine-carboxylic acid reactionImproved H₂/CO₂ separation capability
Polyester networksStoichiometric ratiosEsterification crosslinkingEnhanced thermal stability
Cellulosic fiber systems60-100 g/LThermal crosslinkingReduced fibrillation tendency
Polymer microparticlesControlled amountsChemical crosslinkingControlled drug delivery properties

Green Chemistry Applications in Surfactant Design

Aconitic acid has emerged as a valuable precursor for the synthesis of environmentally sustainable surfactants, supporting the development of green chemistry alternatives to petroleum-based surfactant systems.

Polycarboxylate Surfactant Synthesis

Research has established that polycarboxylate-type green surfactants can be prepared through single addition reactions of fatty mercaptans or fatty amines with aconitic acid [3]. These reactions achieve high yields and produce surfactants with excellent biodegradability characteristics. The resulting surfactants demonstrate superior environmental profiles compared to conventional petroleum-derived alternatives [3].

The choice of linkage chemistry significantly influences surfactant performance. Studies have shown that aconitic acid-derived polycarboxylates with sulfide linkages exhibit superior calcium ion sequestration abilities compared to those with imino linkages [3]. Specifically, aconitic acid-derived polycarboxylates with sulfide linkages demonstrate calcium ion sequestration capacities comparable to disodium 3-oxapentanedioate, a conventional calcium ion sequestrant, on a molar basis [3].

Biodegradability and Environmental Performance

The environmental advantages of aconitic acid-derived surfactants extend beyond their renewable source materials. These surfactants demonstrate excellent biodegradability profiles, which is crucial for minimizing environmental impact in aquatic systems [3]. The biodegradation characteristics help prevent the accumulation of surfactant residues in environmental matrices, addressing key concerns associated with conventional surfactant systems [4].

The development of aconitic acid-based surfactants aligns with growing regulatory and societal pressures for biodegradable products developed through green chemistry principles [4]. These surfactants offer performance characteristics comparable to petroleum-based alternatives while providing superior environmental compatibility [4].

Table 3: Green Chemistry Applications of Aconitic Acid in Surfactant Design

Surfactant TypeSynthesis MethodBiodegradabilityCalcium SequestrationEnvironmental Impact
Aconitic acid-derived polycarboxylate (S-linkage)Addition reaction with fatty mercaptanExcellentSimilar to conventional ODALow toxicity, renewable source
Aconitic acid-derived polycarboxylate (N-linkage)Addition reaction with fatty amineExcellentLower than S-linkage typeLow toxicity, renewable source
Fatty mercaptan-aconitic acid adductSingle addition reactionHighGoodEnvironmentally friendly
Fatty amine-aconitic acid adductSingle addition reactionHighModerateBiodegradable

Precursor Role in Itaconic Acid Production

Aconitic acid serves as a crucial precursor in the biotechnological production of itaconic acid, a high-value industrial chemical with applications in polymer synthesis, pharmaceuticals, and specialty chemicals.

Enzymatic Conversion Pathways

The conversion of aconitic acid to itaconic acid proceeds through a sophisticated enzymatic pathway involving cis-aconitate decarboxylase [5] [6]. Research has demonstrated that this conversion can be achieved through whole-cell bioconversion systems with enhanced aconitase and cis-aconitate decarboxylase activities [6]. The process involves the decarboxylation of cis-aconitic acid at the C-5 position, accompanied by double-bond migration from the C-2/C-3 position to the C-3/C-4 position [7].

Studies have established optimal reaction conditions for this bioconversion process. The enzymatic reaction demonstrates maximum efficiency at slightly acidic conditions, with optimal activity observed at pH values between 5.5 and 6.5 [7]. At pH 5.5, the enzyme system exhibits a Km value of 0.43 ± 0.06 mM, a turnover number of 38.32 ± 4.01 s⁻¹, and a catalytic efficiency of 89.12 s⁻¹ mM⁻¹ [7].

Production Efficiency and Industrial Viability

Whole-cell bioconversion systems have achieved remarkable efficiency in converting citrate to itaconic acid via aconitic acid intermediates. Research has demonstrated the production of 319.8 mM itaconic acid (41.6 g/L) from 500 mM citrate with 64.0 percent conversion efficiency in 19 hours, achieving a productivity rate of 2.19 g/L/h [6]. This bioconversion system operates without requiring buffer systems or additional cofactors, significantly reducing production costs and minimizing byproduct formation during purification processes [6].

The industrial significance of this process is further enhanced by the mild reaction conditions required. The enzymatic conversion proceeds efficiently at 37°C, eliminating the need for high-temperature processing and reducing energy requirements [6]. This temperature compatibility also makes the process suitable for integration with existing biotechnological production platforms.

Genetic Engineering Enhancement

Advances in genetic engineering have enabled significant improvements in itaconic acid production from aconitic acid precursors. Research has identified key genes such as cadA (cis-aconitate decarboxylase) and mfsA (Major Facilitator Superfamily Transporter) whose overexpression enhances itaconate production levels by 9.4 percent and 5.1 percent, respectively [5]. These genetic modifications have successfully established highly efficient microbial cell factories for itaconate production, providing guidance for further enhancement through genetic engineering approaches [5].

Table 4: Aconitic Acid as Precursor in Itaconic Acid Production

Process ParameterValue/RangeProduct CharacteristicsIndustrial Significance
Decarboxylation Temperature37°C (enzymatic)C₅ unsaturated dicarboxylic acidMild reaction conditions
pH Optimum5.5-6.5Optimal activity under acidic conditionsEnergy efficient process
Conversion Efficiency64.0% (from citrate)41.6 g/L itaconic acid from 500 mM citrateCommercial viability
Reaction Time19 hoursProductivity: 2.19 g/L/hHigh productivity rate
Catalyst Systemcis-Aconitate decarboxylase (CadA)High specificity for trans-aconitic acidBiotechnological production

Physical Description

White to yellowish solid; [Hawley]
colourless or yellow crystals, leaves, or plates; pleasant winey acid taste; almost odourless

Color/Form

LEAFLETS & PLATES FROM WATER
WHITE CRYSTALLINE POWDER
WHITE OR YELLOWISH CRYSTALLINE SOLID

XLogP3

-1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

174.01643791 g/mol

Monoisotopic Mass

174.01643791 g/mol

Heavy Atom Count

12

Decomposition

When heated to decomp ... emits acrid smoke.

Melting Point

194-195 °C (WITH DECOMP)

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Methods of Manufacturing

...COMMERCIALLY FROM CALCIUM MAGNESIUM ACONITATE RECOVERED FROM SUGAR CANE JUICE: MCCALIP, SEIBERT, IND ENG CHEM 33, 637 (1941); FROM MOLASSES: REGNA, BRUINS, IND ENG CHEM 48, 1268 (1956). MOST OF COMMERCIAL ACONITIC ACID IS, HOWEVER, MANUFACTURED BY SULFURIC ACID DEHYDRATION OF CITRIC ACID: BRUCE, ORG SYN COLL VOL II, P 12 (1943); BY USING METHANESULFONIC ACID INSTEAD OF SULFURIC: CRANSTON, US PATENT 2,727,066 (1955 TO DANIEL F KELLY). ...PREPD BY ANY OF ABOVE METHODS HAS THE TRANS-CONFIGURATION...

General Manufacturing Information

1-Propene-1,2,3-tricarboxylic acid, (1E)-: ACTIVE
1-Propene-1,2,3-tricarboxylic acid: INACTIVE
REPORTED USES: NON-ALCOHOLIC BEVERAGES 0.20-2.0 PPM; ALCOHOLIC BEVERAGES 20 PPM; ICE CREAM, ICES, ETC 0.60 PPM; CANDY 0.60-3O PPM; BAKED GOODS 0.60-15 PPM; CHEWING GUM 28 PPM
FEMA NUMBER 2010

Dates

Last modified: 11-21-2023

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